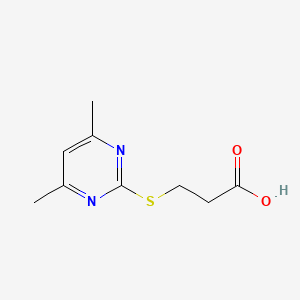
1-Fenil-3-p-tolil-1h-pirazol-4-carbaldehído
Descripción general
Descripción
1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C17H14N2O . It is a pyrazole derivative, a class of compounds that contain a five-membered aromatic ring structure with two nitrogen atoms .
Synthesis Analysis
This compound has been synthesized by the reaction of phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde and acetophenone by the Claisen-Schmidt reaction in ethanol using a microwave-assisted method .Molecular Structure Analysis
The molecular structure of 1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde consists of a pyrazole ring connected to a phenyl ring and a p-tolyl group . The aldehyde group is almost coplanar with the pyrazole ring .Chemical Reactions Analysis
The Claisen-Schmidt reaction used in the synthesis of this compound is a base-catalyzed condensation reaction between an aldehyde and a ketone .Physical And Chemical Properties Analysis
The molecular weight of 1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde is 262.30 g/mol . It has a complexity of 319 and a topological polar surface area of 34.9 Ų .Aplicaciones Científicas De Investigación
Química Medicinal
1-Fenil-3-p-tolil-1h-pirazol-4-carbaldehído: es un compuesto de interés en química medicinal debido a su núcleo de pirazol, que es un motivo común en muchas moléculas farmacológicamente activas. Este compuesto se puede utilizar como precursor para sintetizar varios derivados que exhiben una gama de actividades biológicas. Por ejemplo, los derivados del pirazol se han explorado por sus posibles propiedades antiinflamatorias, analgésicas y antimicrobianas .
Descubrimiento de Fármacos
En el descubrimiento de fármacos, el anillo de pirazol de This compound sirve como un andamiaje versátil. Se puede modificar para crear compuestos novedosos con interacciones específicas de destino. Esta adaptabilidad lo hace valioso para desarrollar nuevos agentes terapéuticos, particularmente en el diseño de inhibidores de quinasas, que son cruciales en el tratamiento del cáncer .
Agroquímica
La porción de pirazol también es significativa en la agroquímica. Los derivados de This compound se pueden sintetizar para producir herbicidas e insecticidas. La diversidad estructural alcanzable con el núcleo de pirazol permite el desarrollo de compuestos con toxicidad selectiva hacia las plagas, minimizando el daño a los organismos beneficiosos .
Química de Coordinación
En química de coordinación, This compound puede actuar como un ligando para formar complejos con varios metales. Estos complejos se pueden estudiar por sus propiedades catalíticas o su posible uso en ciencia de materiales, como en el desarrollo de nuevos materiales magnéticos .
Química Organometálica
El anillo de pirazol en This compound se puede utilizar para crear compuestos organometálicos. Estos compuestos encuentran aplicaciones en catálisis, incluida la facilitación de transformaciones orgánicas que son importantes en los procesos químicos industriales .
Química Analítica
En química analítica, los derivados de This compound se pueden utilizar como agentes cromóforos en el desarrollo de nuevos reactivos analíticos. Estos reactivos se pueden emplear en ensayos colorimétricos para la detección de iones metálicos u otros analitos .
Ciencia de Materiales
Las propiedades estructurales de This compound lo convierten en un candidato para la síntesis de semiconductores orgánicos. Estos materiales son esenciales para el desarrollo de dispositivos electrónicos como diodos emisores de luz orgánica (OLED) y fotovoltaicos orgánicos (OPV) .
Química Sintética
Finalmente, en química sintética, This compound es valioso por su reactividad. Puede sufrir varias reacciones químicas para producir una amplia gama de compuestos heterocíclicos. Estas reacciones incluyen cicloadiciones, sustituciones nucleofílicas y más, que son fundamentales en la síntesis de moléculas orgánicas complejas .
Mecanismo De Acción
Propiedades
IUPAC Name |
3-(4-methylphenyl)-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-13-7-9-14(10-8-13)17-15(12-20)11-19(18-17)16-5-3-2-4-6-16/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUGVPPTLNTKIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351070 | |
| Record name | 1-phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36640-52-5 | |
| Record name | 1-phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde in the synthesis of new antimicrobial agents?
A: 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde is a valuable precursor in synthesizing compounds with a pyrazole core linked to a 2,4-disubstituted oxazol-5-one moiety []. This specific structural motif has shown promising antimicrobial activity. By modifying substituents on the pyrazole and oxazolone rings, researchers aim to fine-tune the compound's activity, potentially leading to more potent and selective antimicrobial agents.
Q2: What advantages does microwave-assisted synthesis offer in preparing compounds from 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde?
A: [] Utilizing microwave assistance in synthesizing disubstituted oxazol-5-ones from 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde and hippuric acid provides significant advantages over conventional methods. Specifically, microwave irradiation drastically reduces reaction times and enhances the overall yield of the desired products. This improvement in efficiency is crucial for streamlining the drug discovery process and exploring a broader range of potential drug candidates.
Q3: How does the structure of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde derived compounds relate to their antimicrobial activity?
A: Preliminary structure-activity relationship (SAR) studies suggest that incorporating electron-withdrawing groups into the synthesized compounds generally results in heightened antibacterial and antifungal activities []. This finding highlights the importance of electronic effects within the molecule for interacting with potential biological targets. Further investigations into specific substituents and their positions are essential to optimize the antimicrobial potency and spectrum of these novel compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


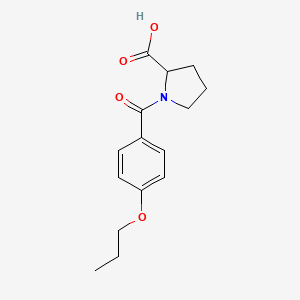
![(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester](/img/structure/B1361254.png)
![2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine](/img/structure/B1361256.png)
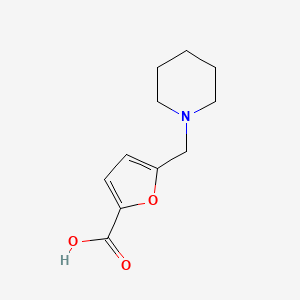

![(E)-4-[4-[acetyl(methyl)amino]anilino]-4-oxobut-2-enoic acid](/img/structure/B1361276.png)


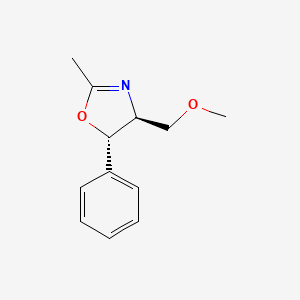
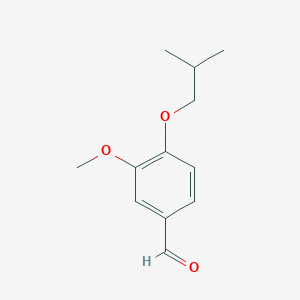
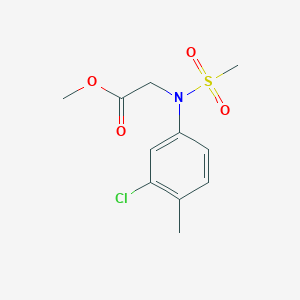
![1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1361288.png)
